![molecular formula C27H28N2O B2967226 4-(4-heptylphenyl)-2-methyl-5-oxo-4,5-dihydro-1H-indeno[1,2-b]pyridine-3-carbonitrile CAS No. 439108-62-0](/img/structure/B2967226.png)

4-(4-heptylphenyl)-2-methyl-5-oxo-4,5-dihydro-1H-indeno[1,2-b]pyridine-3-carbonitrile

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

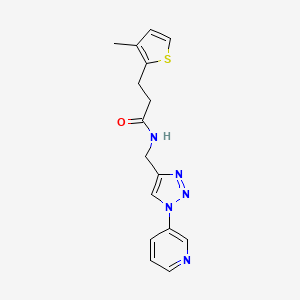

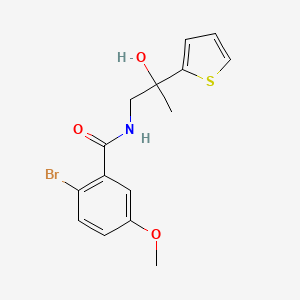

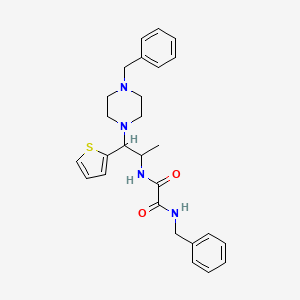

The compound “4-(4-heptylphenyl)-2-methyl-5-oxo-4,5-dihydro-1H-indeno[1,2-b]pyridine-3-carbonitrile” is a complex organic molecule that contains several functional groups and structural features. It belongs to the class of compounds known as fused pyridine derivatives . These compounds are of increasing interest in drug design and medicinal chemistry due to their structural similarity with DNA bases such as adenine and guanine . They are found in the structures of substances with antituberculosis, antibacterial, antifungal, anti-inflammatory, and antimalarial activities .

Molecular Structure Analysis

The InChI code for this compound is1S/C27H26N2O/c1-3-4-5-6-7-10-19-13-15-20 (16-14-19)24-23 (17-28)18 (2)29-26-21-11-8-9-12-22 (21)27 (30)25 (24)26/h8-9,11-16H,3-7,10H2,1-2H3 . This code provides a textual representation of the molecular structure, which includes information about the atom connectivity and tautomeric states.

Applications De Recherche Scientifique

Synthesis and Chemical Characterization

A series of pyridine and fused pyridine derivatives were synthesized, exploring their potential applications in organic synthesis and materials science. The compounds exhibit unique structural and electronic properties due to their complex molecular architecture, which could be useful in the development of novel organic materials and pharmaceuticals. The synthesis process involves reactions of specific pyridine carbonitriles with various reagents, yielding compounds with potential as intermediates in the synthesis of more complex molecules or as active pharmaceutical ingredients (APIs) themselves (Al-Issa, 2012).

Structural Analysis and Properties

The crystal structures of certain indeno[1,2-b]pyridine derivatives were determined, providing insights into their molecular conformations and intermolecular interactions. These structural analyses are critical for understanding the physicochemical properties of these compounds and their potential applications in materials science and drug design. Such studies also aid in the development of new synthetic methodologies for indeno[1,2-b]pyridine derivatives, which could be relevant in creating materials with specific optical or electronic properties (Venkateshan et al., 2020).

Potential Applications in Corrosion Inhibition

Research into the corrosion inhibition effect of aryl pyrazolo pyridines on copper in hydrochloric acid systems suggests that derivatives of pyridine carbonitriles could serve as effective corrosion inhibitors. This application is particularly relevant in industrial settings where metal preservation is critical. The electrochemical and computational studies demonstrated that these compounds could protect metals from corrosion, highlighting their potential use in materials science and engineering (Sudheer & Quraishi, 2015).

Applications in Electronics and Optoelectronics

The synthesis and characterization of pyrazolo[4,3-b] pyridine derivatives containing methoxy and hydroxy phenyl groups were explored for their thermal stability and optical properties. Such compounds could be used in the fabrication of devices with specific electronic or optoelectronic functions, such as thin-film transistors or organic light-emitting diodes (OLEDs). The study indicates that these derivatives have promising applications in the development of materials for electronic and optoelectronic devices, based on their optical band gaps and thermal stability (El-Menyawy et al., 2019).

Orientations Futures

Propriétés

IUPAC Name |

4-(4-heptylphenyl)-2-methyl-5-oxo-1,4-dihydroindeno[1,2-b]pyridine-3-carbonitrile |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H28N2O/c1-3-4-5-6-7-10-19-13-15-20(16-14-19)24-23(17-28)18(2)29-26-21-11-8-9-12-22(21)27(30)25(24)26/h8-9,11-16,24,29H,3-7,10H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NTTVBOWTBMZTPK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCC1=CC=C(C=C1)C2C(=C(NC3=C2C(=O)C4=CC=CC=C43)C)C#N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H28N2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

396.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-(2,4-dichlorophenoxy)-N-(4-(2-methyl-4-oxopyrido[2,3-d]pyrimidin-3(4H)-yl)phenyl)acetamide](/img/structure/B2967143.png)

![2-(4-fluorophenoxy)-N-{1-[6-(trifluoromethyl)pyrimidin-4-yl]piperidin-4-yl}acetamide](/img/structure/B2967145.png)

![2-[(3-phenoxyphenyl)methylidene]-3,4-dihydro-2H-1,4-benzothiazin-3-one](/img/structure/B2967155.png)

![N-[2-(2-fluoro-5-methylbenzenesulfonamido)ethyl]prop-2-enamide](/img/structure/B2967158.png)

![N-cyclopentyl-2-(1-(3,4-dimethylphenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetamide](/img/structure/B2967161.png)